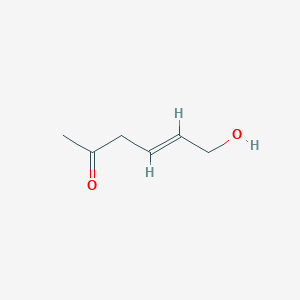
6-Hydroxyhex-4-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Hydroxyhex-4-en-2-one is an organic compound with the molecular formula C6H10O2 It is characterized by the presence of a hydroxyl group and a ketone group on a six-carbon chain with a double bond between the fourth and fifth carbon atoms
準備方法
Synthetic Routes and Reaction Conditions: 6-Hydroxyhex-4-en-2-one can be synthesized through several methods. One common approach involves the aldol condensation of acetone with acrolein, followed by selective reduction of the resulting product. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. Catalysts such as palladium on carbon can be employed to facilitate the hydrogenation steps, and the process is often monitored using gas chromatography to ensure product purity.
化学反応の分析
Types of Reactions: 6-Hydroxyhex-4-en-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form 6-hydroxyhexan-2-one.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for hydroxyl group substitution.
Major Products Formed:
Oxidation: 6-Oxohex-4-en-2-one or 6-oxohexanoic acid.
Reduction: 6-Hydroxyhexan-2-one.
Substitution: Various substituted hex-4-en-2-one derivatives.
科学的研究の応用
6-Hydroxyhex-4-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
作用機序
The mechanism of action of 6-Hydroxyhex-4-en-2-one involves its interaction with various molecular targets. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and other intermolecular interactions, which can influence its reactivity and biological activity. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions and the presence of other reactants.
類似化合物との比較
3-Hydroxyhex-4-en-2-one: Similar structure but with the hydroxyl group on the third carbon.
6-Hydroxyhexanoic acid: Similar structure but with a carboxylic acid group instead of a ketone.
4-Hydroxyhex-2-en-2-one: Similar structure but with the double bond between the second and third carbon atoms.
Uniqueness: 6-Hydroxyhex-4-en-2-one is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted synthesis and specialized applications in various fields.
特性
分子式 |
C6H10O2 |
|---|---|
分子量 |
114.14 g/mol |
IUPAC名 |
(E)-6-hydroxyhex-4-en-2-one |
InChI |
InChI=1S/C6H10O2/c1-6(8)4-2-3-5-7/h2-3,7H,4-5H2,1H3/b3-2+ |
InChIキー |
FTVFXYGLWMMFJH-NSCUHMNNSA-N |
異性体SMILES |
CC(=O)C/C=C/CO |
正規SMILES |
CC(=O)CC=CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



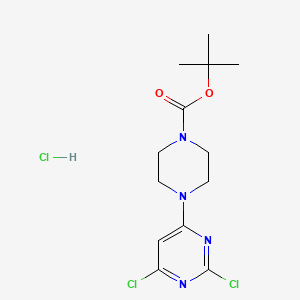
![(S)-Tetraethyl (6,6'-dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(phosphonate)](/img/structure/B12975368.png)
![2-(Methoxymethyl)-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B12975373.png)
![5-(2-hydroxyphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B12975392.png)
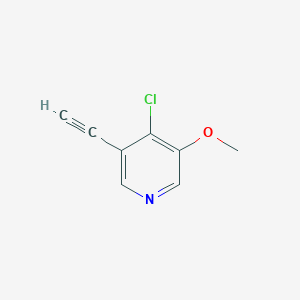
![2-Isobutyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12975396.png)
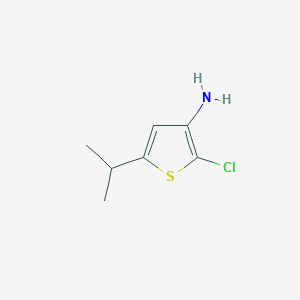
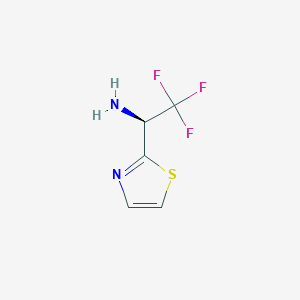
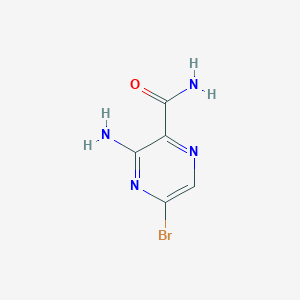
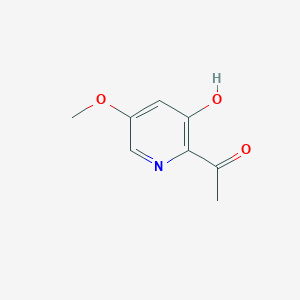

![Ethyl (1S,2R,3S,4S)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B12975436.png)
![(1R,3AS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-9-oxo-1-(prop-1-en-2-yl)icosahydro-3aH-cyclopenta[a]chrysene-3a-carboxamide](/img/structure/B12975437.png)
